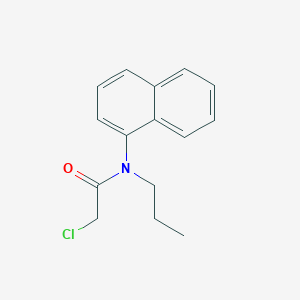

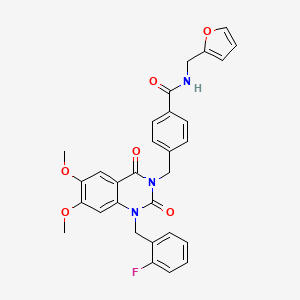

![molecular formula C14H14ClNO2S2 B2363952 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-93-2](/img/structure/B2363952.png)

2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” is a sulfone analog . It is used as an intermediate for preparing sulfur-containing xenobiotics .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been described . Vinyl sulfones have been known for their synthetic utility in organic chemistry, participating in 1,4-addition reactions and cycloaddition reactions .Molecular Structure Analysis

The molecular structure of the compound can be represented by the formula C14H14ClNO2S2 . The compound features the sulfonyl functional group .Chemical Reactions Analysis

4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.849 Da . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Crystal Structure Studies

Research into pyrimidine derivatives, closely related to 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, has shown that these compounds have interesting crystal structures with hydrogen-bonded motifs. For example, pyrimethamine, a compound similar in structure, forms hydrogen-bonded bimolecular ring motifs when combined with sulfonate groups, indicating potential applications in crystallography and molecular design (Balasubramani, Muthiah, & Lynch, 2007).

Chemiluminescence

Sulfanyl-substituted compounds, including those similar to this compound, have been explored for their chemiluminescence properties. Research indicates that these compounds can emit light upon decomposition, which could be valuable in developing new chemiluminescent materials or sensors (Watanabe et al., 2010).

Antimicrobial Activity

Studies on compounds structurally related to this compound have shown promising antimicrobial properties. For instance, certain derivatives have demonstrated antibacterial and antimycobacterial activities, suggesting potential use in developing new antimicrobial agents (Nural et al., 2018).

Photoluminescence in Iridium(III) Complexes

Research involving sulfanyl- or sulfone-functionalized cyclometallating ligands, akin to this compound, has led to the development of green-emitting iridium(III) complexes. These complexes exhibit high photoluminescence quantum yields, indicating potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Constable et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound closely related to this compound, has been determined using X-ray diffraction. This research offers insights into the molecular interactions and structural characteristics of sulfone compounds, which can be valuable in the field of material science and molecular engineering (Adamovich et al., 2017).

Green Chemistry in Synthesis

The modified synthesis of compounds structurally similar to this compound has been explored, focusing on green chemistry principles. This research emphasizes reducing waste and improving efficiency in chemical synthesis processes, which is crucial for sustainable industrial practices (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-4,6-dimethyl-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNMFKLSEFRGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)SC2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

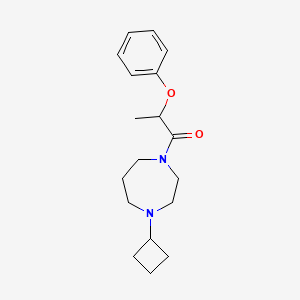

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)

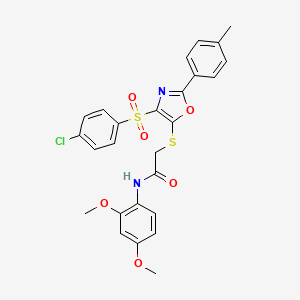

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)

amino}acetamide](/img/structure/B2363877.png)

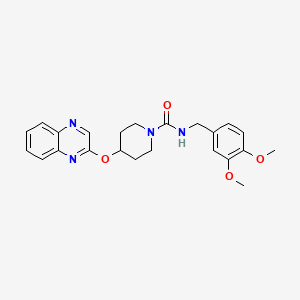

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)